Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS: 1464091-39-1) is an α-amino acid ester hydrochloride derivative featuring a methyl ester group and a 1H-indol-4-yl substituent. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol . The compound is synthesized via esterification of the corresponding amino acid using methanol and thionyl chloride, followed by hydrochloride salt formation under acidic conditions . It is primarily used in research settings for drug discovery and biochemical studies, particularly due to its structural similarity to tryptophan derivatives. The compound is discontinued in commercial quantities (e.g., 50 mg–500 mg packs), but its lab-scale availability persists through specialized suppliers .
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)7-8-3-2-4-11-9(8)5-6-14-11;/h2-6,10,14H,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBXCWOGPXCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C2C=CNC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-39-1 | |
| Record name | 1H-Indole-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Key Intermediates
- Indole derivatives such as 1H-indole-4-carbonitrile or 3-(1H-indol-4-yl)propanoic acid derivatives are commonly used as starting points.
- Diethyl 2-acetamidomalonate or related malonate derivatives serve as precursors for the amino acid skeleton.
Synthetic Route Example from Literature
A representative synthetic route adapted from published research involves:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 3-((dimethylamino)methyl)-1H-indole-4-carbonitrile via modified Mannich reaction | React 1H-indole-4-carbonitrile with dimethylamine and formaldehyde | High yield, key intermediate |
| 2 | Condensation with diethyl 2-acetamidomalonate in toluene with sodium hydroxide at 120°C for 24 h | Strong base, elevated temperature, inert atmosphere | 89% yield, pale yellow solid |
| 3 | Hydrolysis of ester in methanol/water with potassium hydroxide at room temperature for 24 h | Mild hydrolysis conditions | 95% yield, pale white solid |
| 4 | Acidification and extraction to isolate methyl 2-amino-3-(1H-indol-4-yl)propanoate | Acidify to pH 1 with HCl, extract with ethyl acetate | Final product as hydrochloride salt |
This approach allows retention of sensitive functional groups such as cyano and indole moieties while achieving high purity and yield.
Protection and Esterification Steps
- Amino Group Protection: The amino group is frequently protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent side reactions during subsequent steps.
- Ester Formation: The carboxylic acid group is esterified by refluxing with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
- Indole Ring Introduction: Coupling reactions using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitate the attachment of the indole ring to the amino acid backbone.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Amino Protection | Boc-Cl, triethylamine | 0–25 °C, anhydrous solvent (DCM or THF) | Protect amino group to avoid side reactions |
| Esterification | Methanol, H2SO4 or HCl catalyst | Reflux, anhydrous | Formation of methyl ester |
| Coupling | DCC, NHS | Room temperature, dry solvents | Attach indole ring |
| Hydrolysis | KOH in water | Room temperature, 24 h | Remove protecting groups or convert esters |
| Salt Formation | HCl (aqueous) | Acidify to pH 1 | Formation of hydrochloride salt |
Strict control of temperature and moisture is critical to prevent hydrolysis or decomposition of sensitive groups.
Industrial Preparation Considerations
- Continuous Flow Reactors: Industrial synthesis may employ continuous flow techniques to improve mixing, heat transfer, and reaction control, enhancing yield and purity while reducing waste.
- Short Synthetic Routes: Patents highlight economic and efficient processes that reduce the number of steps and use readily available reagents to produce the target compound or its analogs.
Analytical Characterization During Preparation
To ensure the quality and stereochemical purity of methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, the following analytical techniques are employed:
| Technique | Purpose | Details |
|---|---|---|
| Thin Layer Chromatography (TLC) | Monitor reaction progress | Rapid qualitative analysis |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H, ¹³C NMR, NOESY/ROESY for stereochemistry |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS or MALDI-TOF |
| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess | Chiral stationary phases for stereochemistry |
| Melting Point Determination | Purity check | Consistency with literature values |
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Amino Protection | Boc protection | Boc-Cl, Et3N | 0–25 °C, DCM or THF | High yield, prevents side reactions |
| Esterification | Acid-catalyzed esterification | MeOH, H2SO4 or HCl | Reflux | Efficient methyl ester formation |
| Indole Coupling | Carbodiimide-mediated coupling | DCC, NHS | Room temperature | High selectivity, mild conditions |
| Hydrolysis & Salt Formation | Base hydrolysis and acidification | KOH, then HCl | RT, 24 h | Produces hydrochloride salt, high purity |
Research Findings and Notes
- The synthetic routes emphasize mild conditions to preserve the integrity of the indole ring and sensitive functional groups.
- Protection of the amino group is essential for multi-step synthesis to avoid unwanted side reactions.
- Hydrolysis and acidification steps are carefully controlled to obtain the hydrochloride salt without degradation.
- The use of continuous flow reactors in industry improves scalability and environmental footprint.
- Analytical methods confirm the stereochemical integrity and purity, critical for pharmaceutical applications.
This comprehensive analysis of preparation methods for this compound integrates diverse research findings and industrial practices, providing a professional and authoritative resource for researchers and chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound features an indole ring structure, which is crucial for its biological activity. The presence of the amino group allows for hydrogen bonding, enhancing its interaction with biological targets.
Medicinal Chemistry
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial effects against various pathogens. For instance, it showed a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus and 256 µg/mL against Escherichia coli.
- Anti-inflammatory Effects : Preliminary research suggests that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, potentially through interactions with specific receptors and enzymes involved in inflammation regulation.
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme-Substrate Interactions : It is used to study the interactions between enzymes and substrates, contributing to our understanding of metabolic pathways.
- Protein-Ligand Binding Studies : The structural properties of the compound make it suitable for examining how small molecules interact with larger biological macromolecules.
Synthesis of Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds and pharmaceuticals. Its unique structure allows for various substitution reactions that can lead to new derivatives with potentially enhanced properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load at MIC concentrations. This finding supports its potential use as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Pathway Modulation
Research focusing on the anti-inflammatory effects revealed that the compound modulates signaling pathways involved in inflammation. It was shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its application in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, influencing cellular processes and signaling pathways. This compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Indole Position and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ester Group : Methyl esters (e.g., target compound) offer lower molecular weight and higher solubility in polar solvents compared to benzyl esters (e.g., compound from ) .
- Heterocyclic Core : Replacement of indole with imidazole () introduces a basic nitrogen, modifying pH-dependent solubility and reactivity .
Physicochemical Properties
- Melting Point : Data unavailable for the target compound, but its 3-indolyl analogue (CAS 7524-52-9) melts at 145–146°C .
- Purity : Commercial samples of indole derivatives typically exceed 95% purity ().
- Spectroscopic Data : The 3-indolyl variant () shows distinct ¹H-NMR signals at δ 1.34 (CH₃) and 7.07 ppm (HIm), differing from the 4-indolyl isomer’s expected aromatic shifts .
Biological Activity
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₄N₂O₂·HCl and a molecular weight of approximately 254.71 g/mol. It is characterized by the presence of an indole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂·HCl |
| Molecular Weight | 254.71 g/mol |
| Melting Point | 213–216 °C |
| Purity | ≥98% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate neurotransmitter systems and influence cellular signaling pathways, which can lead to various therapeutic effects.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and viruses, suggesting potential applications in treating infectious diseases .
Anticancer Activity
Several studies have investigated the compound's anticancer potential. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and U-87MG (glioblastoma). The results demonstrated that the compound could induce apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
- Cytotoxicity Assay : In a study utilizing the MTT assay, this compound was tested on MCF-7 breast cancer cells. The findings indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM after 72 hours of treatment .
- Mechanistic Insights : Another study employed molecular dynamics simulations to elucidate the interaction of this compound with the Bcl-2 protein, a key regulator of apoptosis. The simulations revealed that the compound interacts primarily through hydrophobic contacts, which may contribute to its ability to induce cell death in cancer cells .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth |
| Antiviral Activity | Potential against specific viral strains |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
| Mechanistic Insights | Interaction with Bcl-2 through hydrophobic contacts |
Q & A
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to pH 3–10 buffers at 40–60°C, sampling at intervals (0, 7, 14 days).
- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for degradant identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
